![molecular formula C18H19NO3 B2393413 N-((4-hydroxychroman-4-yl)methyl)-2-methylbenzamide CAS No. 1396887-47-0](/img/structure/B2393413.png)
N-((4-hydroxychroman-4-yl)methyl)-2-methylbenzamide
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Overview
Description
N-((4-hydroxychroman-4-yl)methyl)-2-methylbenzamide, also known as HCMAB, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. HCMAB is a synthetic compound that was first synthesized in 2010 by a group of researchers at the University of California, San Francisco. Since then, HCMAB has been the subject of numerous studies that have investigated its synthesis, mechanism of action, and potential therapeutic applications.
Scientific Research Applications
- Researchers can explore its interactions with biological receptors, enzymes, or other cellular components to develop novel therapeutics .
- These properties make it valuable for photopharmacological studies and materials science applications .
- Researchers can explore its use in state-of-the-art materials, including organic molecules, polymers, and hybrid halide perovskites .
Medicinal Chemistry and Pharmacology
Photopharmacology and Photoswitches
Circularly Polarized Light-Emitting Diodes (CP LEDs)
Blocking Malaria Parasite Transmission
Porous Liquids and Photoresponses
Materials Science and Optoelectronics
Mechanism of Action
Target of Action
The primary target of N-((4-hydroxychroman-4-yl)methyl)-2-methylbenzamide, also known as N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]-2-methylbenzamide, is the Plasmodium falciparum parasitophorous vacuole membrane protein Pfs16 . This protein plays a crucial role in the life cycle of the malaria parasite, Plasmodium falciparum .
Mode of Action
The compound interacts with its target, Pfs16, and stabilizes it . This interaction blocks male gamete formation in the malaria parasite life cycle, thereby preventing the transmission of the parasite to the mosquito . The compound exhibits nanomolar activity, indicating a strong interaction with its target .
Biochemical Pathways
The compound affects the biochemical pathways related to the progression of the blood-stage parasites of Plasmodium sp . By targeting Pfs16, the compound disrupts the normal functioning of the parasite, leading to its death .
Pharmacokinetics
Given its potent activity against the malaria parasite, it is likely that the compound has favorable pharmacokinetic properties that allow it to reach its target in the parasite and exert its action .
Result of Action
The result of the compound’s action is the inhibition of the malaria parasite’s life cycle. By blocking male gamete formation, the compound prevents the parasite from reproducing and spreading to new hosts . This leads to a decrease in the number of parasites and can potentially cure the host of the disease .
properties
IUPAC Name |
N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]-2-methylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-13-6-2-3-7-14(13)17(20)19-12-18(21)10-11-22-16-9-5-4-8-15(16)18/h2-9,21H,10-12H2,1H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OANYXILXLSFNKW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC2(CCOC3=CC=CC=C32)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-hydroxychroman-4-yl)methyl)-2-methylbenzamide |
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